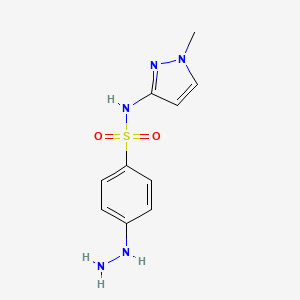
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is a chemical compound that features a hydrazine group attached to a benzenesulfonamide structure, with a pyrazole ring substituted at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine and 1,3-diketones, under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Hydrazine Substitution: The final step involves the substitution of a hydrazine group onto the benzenesulfonamide structure, which can be achieved through nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrazine and sulfonamide groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate
Major Products
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Resulting from the reduction of the sulfonamide group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions
科学研究应用
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent
Materials Science: The compound’s unique structure makes it a candidate for use in corrosion inhibitors and other industrial applications.
Biological Studies: It is used in studies related to enzyme inhibition and molecular modeling
作用机制
The mechanism of action of 4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but lacks the hydrazine group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazole ring but have different substituents and applications.
Uniqueness
4-Hydrazinyl-N-(1-methyl-1H-pyrazol-3-yl)benzenesulfonamide is unique due to its combination of a hydrazine group, a pyrazole ring, and a benzenesulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H13N5O2S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
4-hydrazinyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-15-7-6-10(13-15)14-18(16,17)9-4-2-8(12-11)3-5-9/h2-7,12H,11H2,1H3,(H,13,14) |
InChI 键 |
FLRXPXNSJRZJEI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


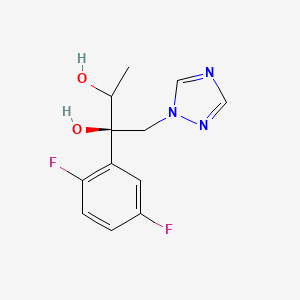
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
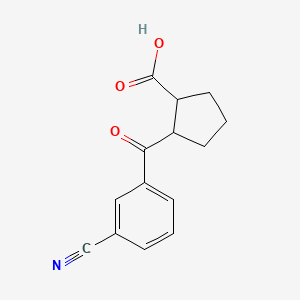
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
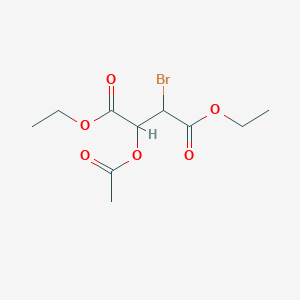
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)

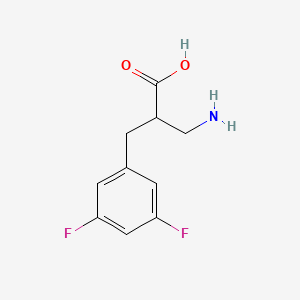
![3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane](/img/structure/B14797076.png)
